(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of (5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one typically involves the reaction of 2-furylmethylidene with 2-(methylsulfanyl)-1,3-thiazol-4-one under specific conditions. One common method includes heating the reactants in ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Scientific Research Applications
(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to the inhibition or activation of biochemical pathways. This interaction can result in antimicrobial, antifungal, and other biological activities .
Comparison with Similar Compounds
(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in the thiazole ring. Similar compounds include:
Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom.
Thiadiazole: Contains two nitrogen atoms and one sulfur atom in a five-membered ring.
Benzothiazole: A fused ring compound with a benzene ring attached to a thiazole ring.
These similar compounds share some biological activities but differ in their specific applications and properties.
Properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-methylsulfanyl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-13-9-10-8(11)7(14-9)5-6-3-2-4-12-6/h2-5H,1H3/b7-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKMHZDQRADBLZ-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC=CO2)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C/C2=CC=CO2)/S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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